molecular formula C19H12FNO3S2 B2721831 C19H12Fno3S2 CAS No. 1260654-05-4

C19H12Fno3S2

カタログ番号 B2721831
CAS番号: 1260654-05-4
分子量: 385.43
InChIキー: KLWJRRIGFKCMML-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

C19H12Fno3S2, also known as Flumazenil, is a benzodiazepine antagonist that has been extensively studied for its potential therapeutic applications. Flumazenil is a selective antagonist of the benzodiazepine receptor, which is responsible for the sedative and anxiolytic effects of benzodiazepines.

作用機序

C19H12Fno3S2 works by binding to the benzodiazepine receptor and blocking the effects of benzodiazepines. The benzodiazepine receptor is a GABA-A receptor subtype that is responsible for the sedative and anxiolytic effects of benzodiazepines. This compound competes with benzodiazepines for binding to the receptor and blocks their effects, resulting in a reversal of sedation and anxiety.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the hippocampus, which may be responsible for its cognitive-enhancing effects. This compound has also been shown to increase the release of dopamine in the striatum, which may be responsible for its antidepressant effects.

実験室実験の利点と制限

C19H12Fno3S2 has a number of advantages as a research tool. It is a highly selective antagonist of the benzodiazepine receptor, which makes it a useful tool for studying the role of the benzodiazepine receptor in various physiological and pathological processes. This compound is also relatively safe and well-tolerated, which makes it a useful tool for studying the effects of benzodiazepines in humans.
However, this compound also has some limitations as a research tool. It has a relatively short half-life, which makes it difficult to use in long-term studies. This compound is also relatively expensive, which can limit its use in some research settings.

将来の方向性

There are a number of potential future directions for research on C19H12Fno3S2. One area of interest is the potential use of this compound as a treatment for Alzheimer's disease. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease, and there is some evidence to suggest that it may be effective in humans as well.
Another area of interest is the potential use of this compound as a treatment for depression. This compound has been shown to have antidepressant effects in animal models, and there is some evidence to suggest that it may be effective in humans as well.
Finally, there is interest in developing new benzodiazepine antagonists that are more selective and have longer half-lives than this compound. These new compounds could be useful tools for studying the role of the benzodiazepine receptor in various physiological and pathological processes.

合成法

The synthesis of C19H12Fno3S2 involves the reaction of 7-fluoro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one with 2-amino-5-methylthiazole-4-carboxylic acid. The reaction is catalyzed by triethylamine and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride. The resulting product is then purified by column chromatography to obtain this compound in pure form.

科学的研究の応用

C19H12Fno3S2 has been extensively studied for its potential therapeutic applications. It has been shown to be effective in reversing the sedative and anxiolytic effects of benzodiazepines, making it a useful tool in the management of benzodiazepine overdose. This compound has also been studied for its potential as a treatment for various neurological and psychiatric disorders, including anxiety disorders, depression, and Alzheimer's disease.

特性

IUPAC Name

11-(4-fluorophenyl)-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraene-9,15-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FNO3S2/c20-10-7-5-9(6-8-10)15-14-13(16-17(25-15)21-19(23)26-16)11-3-1-2-4-12(11)24-18(14)22/h1-8,13-15H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWJRRIGFKCMML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3C(C(SC4=C3SC(=O)N4)C5=CC=C(C=C5)F)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。